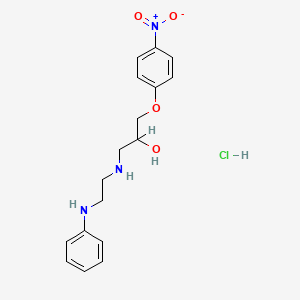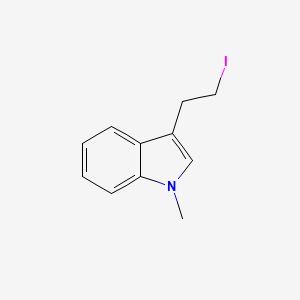![molecular formula C16H24O3SSi B14431424 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one CAS No. 80945-29-5](/img/structure/B14431424.png)
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopropyl ring, which is further substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one typically involves multiple steps, including the formation of the cyclopropyl ring, introduction of the trimethylsilyl group, and attachment of the benzenesulfonyl group. Common reagents used in these reactions include cyclopropyl halides, trimethylsilyl chloride, and benzenesulfonyl chloride. The reactions are often carried out under anhydrous conditions and may require the use of catalysts or specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzenesulfonyl)-1-cyclopropylpropan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one: Similar structure but with an ethanone backbone instead of propanone.
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}butan-1-one: Features a butanone backbone, leading to variations in chemical behavior.
Uniqueness
The presence of the trimethylsilyl group in 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one imparts unique properties, such as increased stability and reactivity. This makes the compound particularly valuable in synthetic chemistry and other research applications.
Propriétés
| 80945-29-5 | |
Formule moléculaire |
C16H24O3SSi |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1-[2-(trimethylsilylmethyl)cyclopropyl]propan-1-one |
InChI |
InChI=1S/C16H24O3SSi/c1-12(20(18,19)14-8-6-5-7-9-14)16(17)15-10-13(15)11-21(2,3)4/h5-9,12-13,15H,10-11H2,1-4H3 |
Clé InChI |
YKFSPZOHYHIVCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CC1C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



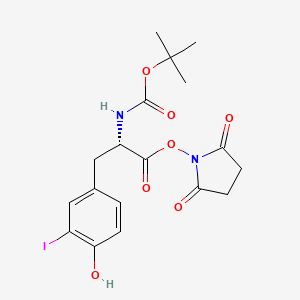
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
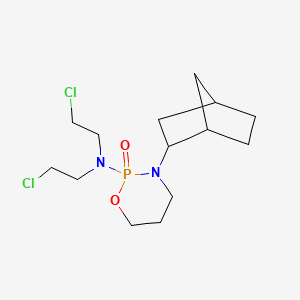


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
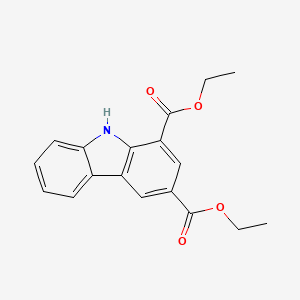
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
